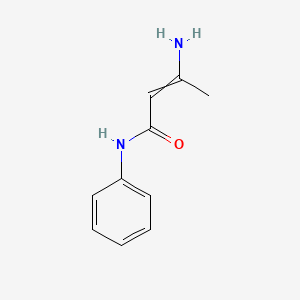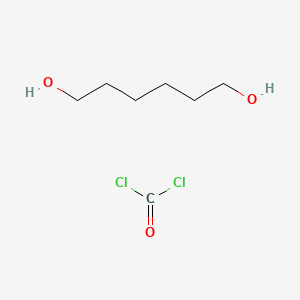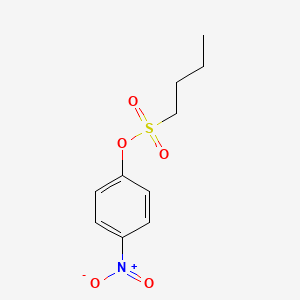
1-Butanesulfonic acid, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanesulfonic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a butanesulfonic acid moiety attached to a 4-nitrophenyl group
Métodos De Preparación
The synthesis of 1-butanesulfonic acid, 4-nitrophenyl ester typically involves the reaction of 4-nitrophenol with butanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a low temperature to control the rate of reaction and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
1-Butanesulfonic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the 4-nitrophenyl group.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form 4-nitrophenol and butanesulfonic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like palladium on carbon for reduction. The major products formed from these reactions are 4-nitrophenol, butanesulfonic acid, and 4-aminophenyl butanesulfonate .
Aplicaciones Científicas De Investigación
1-Butanesulfonic acid, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid esters and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms, where it acts as a substrate or inhibitor.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-butanesulfonic acid, 4-nitrophenyl ester involves its interaction with nucleophiles or enzymes. The ester bond is susceptible to nucleophilic attack, leading to the cleavage of the bond and release of the 4-nitrophenyl group. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester, resulting in the formation of 4-nitrophenol and butanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1-Butanesulfonic acid, 4-nitrophenyl ester can be compared with other sulfonic acid esters, such as:
Methanesulfonic acid, 4-nitrophenyl ester: Similar in structure but with a shorter alkyl chain.
Ethanesulfonic acid, 4-nitrophenyl ester: Also similar but with a two-carbon alkyl chain.
Benzenesulfonic acid, 4-nitrophenyl ester: Contains an aromatic ring instead of an alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and solubility properties. This makes it suitable for specific applications where other esters may not be as effective .
Propiedades
Número CAS |
59426-91-4 |
|---|---|
Fórmula molecular |
C10H13NO5S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
(4-nitrophenyl) butane-1-sulfonate |
InChI |
InChI=1S/C10H13NO5S/c1-2-3-8-17(14,15)16-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |
Clave InChI |
SBORZCTTYUPFFN-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
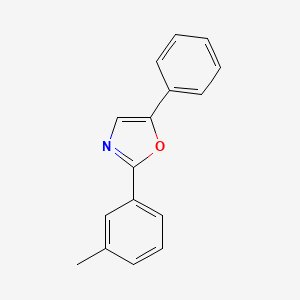
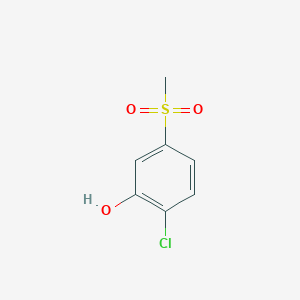

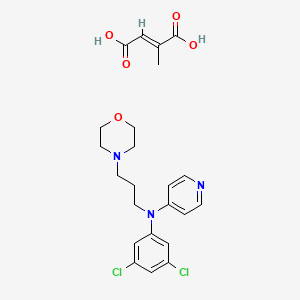

![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
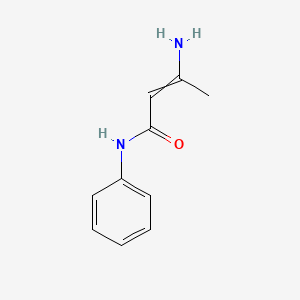
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)

